molecular formula C6H8N4 B13108579 2-Aminonicotinimidamide

2-Aminonicotinimidamide

Cat. No.: B13108579
M. Wt: 136.15 g/mol
InChI Key: BZSWFLKCUDLBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminonicotinimidamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to the second position of the pyridine ring and an imidamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminonicotinimidamide typically involves the reaction of 2-aminonicotinonitrile with ammonia or an amine under specific conditions. One common method is the reaction of 2-aminonicotinonitrile with ammonia in the presence of a catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the conversion to this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solvents such as methanol or ethanol can also aid in the dissolution of reactants and enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Aminonicotinimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

2-Aminonicotinimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Aminonicotinimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Similar in structure but lacks the imidamide group.

    2-Aminonicotinonitrile: Precursor to 2-Aminonicotinimidamide, with a nitrile group instead of an imidamide group.

    2-Aminopyrimidine: Another aminopyridine derivative with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both an amino group and an imidamide group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-aminopyridine-3-carboximidamide

InChI

InChI=1S/C6H8N4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H3,7,8)(H2,9,10)

InChI Key

BZSWFLKCUDLBRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.